Cas no 1361470-73-6 (2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde)

2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde
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- インチ: 1S/C13H5Cl3F3NO/c14-8-3-7(4-9(15)12(8)16)10-1-6(5-21)2-11(20-10)13(17,18)19/h1-5H
- InChIKey: MWRIWGGENGMEBZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=C(C=O)C=C(C(F)(F)F)N=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 352.938881 g/mol
- どういたいしつりょう: 352.938881 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- ぶんしりょう: 354.5
- トポロジー分子極性表面積: 30
2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013032303-1g |
2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde |
1361470-73-6 | 97% | 1g |
1,534.70 USD | 2021-06-22 | |
Alichem | A013032303-500mg |
2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde |
1361470-73-6 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
Alichem | A013032303-250mg |
2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde |
1361470-73-6 | 97% | 250mg |
475.20 USD | 2021-06-22 |
2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehydeに関する追加情報
Professional Introduction to Compound with CAS No. 1361470-73-6 and Product Name: 2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde
2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde, identified by the CAS number 1361470-73-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic aldehydes, characterized by its intricate molecular structure that includes both chloro and trifluoromethyl substituents. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural framework of 2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde consists of an isonicotinaldehyde core, which is a derivative of nicotinic acid. The 3,4,5-Trichlorophenyl group attached to the second carbon atom and the trifluoromethyl group at the sixth position contribute to its distinct reactivity and potential biological activity. Such structural features are often exploited in drug design to enhance binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 1361470-73-6 has emerged as a promising candidate in this context. Its aldehyde functionality allows for further derivatization, enabling the synthesis of complex molecules such as Schiff bases, heterocyclic compounds, and pharmacophores. These derivatives have shown potential in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities.
One of the most compelling aspects of 2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde is its versatility in synthetic chemistry. The chloro substituents on the phenyl ring provide multiple sites for nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic resistance. This makes it an ideal building block for constructing novel drug candidates that can interact with biological targets in a highly specific manner.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have demonstrated that derivatives of 1361470-73-6 can effectively bind to enzymes and receptors involved in critical disease pathways. For instance, modifications at the aldehyde group have been shown to improve binding affinity to kinases and proteases, which are key targets in oncology research. Additionally, the influence of electronic effects from chloro and trifluoromethyl groups on the electronic properties of the molecule has been meticulously studied to optimize drug-like properties such as solubility and bioavailability.
The pharmaceutical industry has taken note of these findings and is actively exploring derivatives of 2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde for preclinical development. Several research groups have reported promising results from in vitro assays using synthetic analogs. These studies indicate that minor structural modifications can significantly alter biological activity, providing valuable insights into structure-activity relationships (SAR). Such information is crucial for designing next-generation therapeutics with enhanced therapeutic indices.
From a synthetic chemistry perspective, 1361470-73-6 serves as a versatile scaffold for exploring new reaction pathways and methodologies. The combination of chloro and trifluoromethyl groups offers unique opportunities for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to construct complex molecular architectures efficiently. Furthermore, the aldehyde functionality can be transformed into other functional groups like carboxylic acids or amides through oxidation or reduction processes respectively.
The role of fluorine-containing compounds in modern drug discovery cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to improved pharmacokinetic properties due to their influence on electronic distribution and hydrophobicity. In the case of 2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde, the trifluoromethyl group plays a pivotal role in modulating these properties. It not only enhances lipophilicity but also contributes to metabolic stability by resisting oxidative degradation.
Another area where this compound has shown promise is in materials science applications beyond pharmaceuticals. The unique electronic properties conferred by its substituents make it a candidate for use in organic electronics and photovoltaic devices. Research into conjugated polymers derived from 1361470-73-6 has revealed materials with enhanced charge transport capabilities suitable for flexible electronics and light-emitting diodes (LEDs).
The synthesis of 2-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)isonicotinaldehyde itself presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it more accessible than ever before。 Modern techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times while improving yields。 These innovations are crucial for scaling up production without compromising purity。
In conclusion,1361470-73-6 represents more than just a chemical entity; it embodies innovation at multiple levels from molecular design through industrial applications。 Its potential as both a synthetic intermediate and a lead compound continues to drive research forward across disciplines including medicinal chemistry、organic synthesis、and materials science。 As our understanding grows,so too does our ability harness its full potential, paving way toward new discoveries that benefit society at large。
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